molecular formula C29H46N2O6 B1607102 Z-Glu(OtBu)-OH.DCHA CAS No. 3967-21-3

Z-Glu(OtBu)-OH.DCHA

Cat. No. B1607102
CAS RN: 3967-21-3
M. Wt: 518.7 g/mol
InChI Key: TZJOIDXKFOTKCW-UHFFFAOYSA-N
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Description

Z-Glu(OtBu)-OH.DCHA, also known as N-Cbz-L-glutamic acid γ-t-butyl ester or Z-L-glutamic acid 5-tert-butyl ester, is a derivative of glutamic acid . It is commonly used in peptide synthesis .


Molecular Structure Analysis

The molecular formula of Z-Glu(OtBu)-OH.DCHA is C17H23NO6 . Its molecular weight is 337.37 . The InChI code is 1S/C17H23NO6/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 .


Physical And Chemical Properties Analysis

Z-Glu(OtBu)-OH.DCHA is a solid substance that is white to off-white in color . It should be stored at -20°C for long-term storage, and it has a shelf life of 3 years when stored at -20°C and 2 years when stored at 4°C .

Scientific Research Applications

Drug Development and Synthesis

Z-Glu(OtBu)-OH.DCHA: is often used in the synthesis of pharmaceutical drugs. Its role as a building block for the creation of peptide-based drugs is crucial due to its protective groups which safeguard the amino acid during synthesis processes . This compound is particularly useful in the development of drugs targeting neurological disorders and cancers where peptide structures are a key component of the therapeutic agents.

Research on Neural Stem Cells

The compound NSC 156956 has been identified as a potential agent in the study of neural stem cells (NSCs). NSCs are pivotal for investigating embryonic neurogenesis, modeling diseases of the central nervous system, and for designing drug-screening systems. NSCs also hold promise in regenerative medicine for the treatment of neurodegenerative diseases .

Chemical Inventory and Regulation

As EINECS 223-581-4 , this compound is listed in the European Inventory of Existing Commercial Chemical Substances. This inventory is crucial for regulatory purposes, ensuring that chemicals used in the EU market are properly documented and controlled according to safety standards .

Biochemical Research

In biochemical research, Z-Glu(OtBu)-OH.DCHA is utilized for its properties as a protected amino acid. It is particularly valuable in studies involving enzymatic reactions and protein structure analysis where the integrity of the amino acid needs to be maintained under various experimental conditions .

Environmental Science

EINECS 223-581-4: may also be used in environmental science research, particularly in the study of chemical interactions within ecosystems and the impact of human-made chemicals on the environment. Its inclusion in the EINECS database helps track and manage its environmental footprint .

Safety and Hazards

Z-Glu(OtBu)-OH.DCHA is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21);11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJOIDXKFOTKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Glu(OtBu)-OH.DCHA

CAS RN

3967-21-3
Record name 5-tert-Butyl N-(benzyloxycarbonyl)-2-aminoglutarate, compound withN-dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC156956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-tert-butyl N-[benzyloxycarbonyl]-2-aminoglutarate, compound with N-dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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